16alpha,17-Epoxyprogesterone
Overview
Description
It is a derivative of progesterone and is characterized by the presence of an epoxy group at the 16th and 17th positions of the steroid nucleus . This compound is significant in the field of medicinal chemistry due to its role as an intermediate in the synthesis of various steroidal drugs.
Mechanism of Action
Mode of Action
Like other steroids, it is likely to interact with specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
A method for preparing 16,17 [alpha]-epoxyprogesterone by virtue of a biological process has been reported . This involves conducting biological fermentation on a 3-hydro-5-ene-16,17 [alpha]-epoxy substance by virtue of autologous cholesterol oxidase of Arthrobacter simplex AS1.94 .
Pharmacokinetics
A study has shown that the solubility of 16alpha,17-epoxyprogesterone in aqueous solution can be enhanced by forming an inclusion complex with randomly methylated β-cyclodextrin . This could potentially improve its bioavailability.
Result of Action
It is known that this compound is an important steroid that serves as an intermediate for many hormone pharmaceuticals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the presence of certain solvents
Biochemical Analysis
Biochemical Properties
16alpha,17-Epoxyprogesterone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It can further biotransform into another significant intermediate, 11α-hydroxy-16α,17α-epoxyprogesterone, to manufacture additional compounds . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 16alpha,17-Epoxyprogesterone can be achieved through several synthetic routes. One common method involves the epoxidation of progesterone using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods: In industrial settings, the production of this compound often employs biotechnological processes. For instance, the biotransformation of 3-hydroxy-5-ene-16,17alpha-epoxy substances using the autologous cholesterol oxidase of Arthrobacter simplex AS1.94 has been reported. This method involves biological fermentation, resulting in a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 16alpha,17-Epoxyprogesterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Hydroxylated derivatives: Formed through oxidation.
Diols: Resulting from reduction of the epoxy group.
Substituted derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
16alpha,17-Epoxyprogesterone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various steroidal drugs.
Biology: The compound is used in studies related to steroid metabolism and enzyme activity.
Medicine: It is involved in the development of anti-inflammatory and immunosuppressive drugs.
Industry: The compound is utilized in the production of corticosteroids and other pharmaceutical agents.
Comparison with Similar Compounds
Progesterone: The parent compound from which 16alpha,17-Epoxyprogesterone is derived.
Hydrocortisone: A corticosteroid with anti-inflammatory properties.
Megestrol: A synthetic progestin used in the treatment of cancer and appetite stimulation.
Uniqueness: this compound is unique due to the presence of the epoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .
Properties
IUPAC Name |
(1R,2S,4R,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNVKVKZPHUYQO-SRWWVFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318792 | |
Record name | 16α,17α-Epoxyprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097-51-4 | |
Record name | 16α,17α-Epoxyprogesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1097-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16alpha,17-Epoxyprogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001097514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1097-51-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16α,17α-Epoxyprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16α,17-epoxypregn-4-ene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16.ALPHA.,17-EPOXYPROGESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DR02G069 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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